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  • Product: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde
  • CAS: 2138106-74-6

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Paradigms of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (also known as 5-(1-methylcyclopropyl)isoxazole-3-carbaldehyde) has emerged as a privileged scaffold. By combining the bioisosteric properties of an isoxazole ring with the steric and lipophilic advantages of a 1-methylcyclopropyl group, this compound serves as a highly versatile electrophilic handle for the synthesis of complex macrocyclic therapeutics, including novel orexin receptor agonists[1].

This technical guide deconstructs the structural rationale, physicochemical properties, and field-proven synthetic workflows associated with this critical building block.

Physicochemical Profiling and Structural Rationale

To effectively deploy this building block in a synthetic pipeline, one must first understand its foundational properties. The table below summarizes the core quantitative data for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde[2],[3].

Quantitative Data Summary
PropertyValue
Chemical Name 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde
CAS Registry Number 2138106-74-6
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Monoisotopic Mass 151.0633 Da
SMILES String CC1(CC1)C2=CC(C=O)=NO2
Mechanistic Rationale of the Scaffold

As an Application Scientist, I approach molecular design by evaluating the causality of each functional group. This molecule is engineered to solve specific metabolic and binding challenges:

  • The 1,2-Oxazole (Isoxazole) Core: Acts as a classic bioisostere for amide bonds and phenyl rings. It provides a robust hydrogen-bond acceptor (the nitrogen/oxygen heteroatoms) while maintaining a favorable lipophilicity profile, crucial for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • The 1-Methylcyclopropyl Moiety: The cyclopropyl ring restricts the conformational flexibility of the molecule, lowering the entropic penalty upon target binding. More importantly, the quaternary carbon (the 1-methyl substitution) explicitly blocks the metabolic liability of tertiary carbons, preventing rapid oxidation by Cytochrome P450 enzymes.

  • The 3-Carbaldehyde: Serves as the primary reactive node, enabling orthogonal downstream functionalizations such as reductive aminations, Wittig olefinations, and Grignard additions.

G Compound 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde Isoxazole Isoxazole Ring (Bioisostere, H-bond acceptor) Compound->Isoxazole Core Scaffold Cyclopropyl 1-Methylcyclopropyl (Lipophilicity, Steric Shield) Compound->Cyclopropyl C5 Substitution Aldehyde 3-Carbaldehyde (Reactive Handle) Compound->Aldehyde C3 Substitution

Structural deconstruction of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Pharmacological Applications

The utility of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is prominently featured in the development of macrocyclic urea compounds acting as orexin receptor agonists [1]. These compounds are actively investigated for the treatment of neurological and psychiatric disorders, such as narcolepsy. The isoxazole-3-carbaldehyde derivative is utilized to construct the macrocyclic core, where its aldehyde group is converted into a chiral amine via a sulfinyl imine intermediate, ultimately forming the critical diaza-macrocyclic architecture[1].

Advanced Synthetic Workflows: Ellman’s Imine Condensation

To convert the highly reactive 3-carbaldehyde into a stereochemically pure amine, the industry standard is the Ellman's imine condensation. This protocol leverages 2-methylpropane-2-sulfonamide to generate a chiral sulfinyl imine, which can subsequently undergo diastereoselective nucleophilic addition.

Experimental Protocol

Objective: Synthesis of a chiral sulfinyl imine from 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde[1].

  • Reagent Mixing: Dissolve 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 eq, ~2.58 mmol) in anhydrous dichloromethane (DCM) (0.5 M concentration). Add 2-methylpropane-2-sulfonamide (1.1 eq, ~2.83 mmol).

    • Causality: Anhydrous DCM is strictly required to prevent the hydrolysis of the highly sensitive sulfinyl imine product back to the starting aldehyde.

  • Catalysis & Dehydration: Add anhydrous Copper(II) sulfate (CuSO₄) (2.2 eq, ~5.67 mmol) to the stirring solution at ambient temperature.

    • Causality: CuSO₄ serves a dual purpose. It acts as a mild Lewis acid to activate the aldehyde carbonyl for nucleophilic attack by the sulfonamide, and it acts as an irreversible desiccant, driving the equilibrium forward by consuming the water generated during condensation.

  • Reaction Monitoring (Self-Validating System): Stir the reaction for 18 hours at ambient temperature.

    • Self-Validation: As the reaction progresses, the anhydrous CuSO₄ (white/pale powder) absorbs water and transitions into a blue hydrate. Furthermore, TLC analysis (e.g., 3:1 Hexanes:EtOAc) will show the complete disappearance of the UV-active aldehyde spot, confirming quantitative conversion.

  • Filtration and Quench: Filter the heterogeneous mixture over a tightly packed bed of Celite. Wash the filter cake with additional DCM.

    • Causality: The Celite bed efficiently traps the fine, gelatinous copper salts, preventing them from bleeding into the organic filtrate and causing Lewis-acid-mediated degradation during concentration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via flash silica chromatography using a gradient of 0–50% EtOAc/EtOH (3:1 mix) in hexanes to yield the pure sulfinyl imine[1].

G Step1 Step 1: Reagent Mixing Aldehyde + Ellman's Auxiliary Step2 Step 2: Catalysis & Dehydration Add CuSO4 (Lewis Acid) Step1->Step2 Ambient Temp, DCM Step3 Step 3: Filtration Filter over Celite bed Step2->Step3 Stir for 18 h Step4 Step 4: Purification Flash Chromatography Step3->Step4 Concentrate filtrate

Ellman's imine condensation workflow for stereoselective amine synthesis.

Analytical Validation

To ensure the integrity of the 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde before deploying it in the workflow above, rigorous analytical validation is required:

  • LC-MS Analysis: The compound should exhibit a distinct [M+H]+ peak at m/z≈152.07 [3]. Given the lack of highly basic amines, electrospray ionization (ESI) in positive mode may require optimization (e.g., using a formic acid modifier) to ensure adequate protonation of the isoxazole nitrogen.

  • ¹H NMR (CDCl₃): The structural hallmark is the highly deshielded aldehyde proton (singlet, typically δ 9.8 - 10.2 ppm). The cyclopropyl protons will appear as distinct multiplets in the upfield region ( δ 0.8 - 1.2 ppm), accompanied by a sharp singlet for the 1-methyl group ( δ ~1.4 - 1.6 ppm).

References

  • Title: 2138106-74-6 (C8H9NO2) - PubChemLite Source: uni.lu URL: [Link]

  • Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Formation of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the formation of 5-(1-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the formation of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide focuses on a robust and well-documented synthetic strategy: the 1,3-dipolar cycloaddition to form the core isoxazole ring, followed by a strategic functional group interconversion to introduce the 3-carbaldehyde moiety. This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step experimental guidance.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The isoxazole core can act as a bioisostere for other functional groups, engage in hydrogen bonding, and orient substituents in a defined three-dimensional space, all of which are critical for molecular recognition and biological activity. The title compound, 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, combines this important heterocycle with a strained cyclopropyl ring and a reactive carbaldehyde, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Core Synthetic Strategy: A Two-Phase Approach

The most logical and experimentally validated approach to the synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde can be dissected into two key phases:

  • Phase 1: Construction of the Isoxazole Core via 1,3-Dipolar Cycloaddition. This phase involves the reaction of a nitrile oxide with an alkyne to form the 3,5-disubstituted isoxazole ring. This reaction is a cornerstone of heterocyclic chemistry, known for its high efficiency and regioselectivity.[1]

  • Phase 2: Functional Group Interconversion at the 3-Position. This phase focuses on the chemical modification of a precursor group at the 3-position of the isoxazole ring to yield the desired carbaldehyde.

This two-phase strategy is often more practical than a single-step approach, as it allows for the use of more stable and readily available starting materials.

Phase 1: Mechanistic Insights into Isoxazole Ring Formation

The formation of the isoxazole ring is achieved through a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[2][3]

The Reactants
  • The Dipolarophile: 1-Ethynyl-1-methylcyclopropane. This strained alkyne serves as the carbon-carbon triple bond component for the cycloaddition. Its synthesis is well-established, and it is also commercially available.

  • The 1,3-Dipole: Acetonitrile Oxide (in-situ generated). For the synthesis of a 3-methyl substituted isoxazole precursor, acetonitrile oxide is the required 1,3-dipole. It is highly reactive and is typically generated in situ from a stable precursor, most commonly acetaldehyde oxime.[4][5]

The Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. This means the two new sigma bonds are formed simultaneously in a single transition state, without the formation of a discrete intermediate.[2][3] The regioselectivity of the reaction, which dictates that the methyl group from the nitrile oxide ends up at the 3-position and the methylcyclopropyl group from the alkyne at the 5-position, is governed by both steric and electronic factors of the reactants' frontier molecular orbitals.

1,3-Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product alkyne 1-Ethynyl-1-methylcyclopropane isoxazole 5-(1-Methylcyclopropyl)-3-methyl-1,2-oxazole alkyne->isoxazole Cycloaddition nitrile_oxide Acetonitrile Oxide (from Acetaldehyde Oxime) nitrile_oxide->isoxazole

Caption: Phase 1: Formation of the Isoxazole Core.

Experimental Protocol: Phase 1

In-situ Generation of Acetonitrile Oxide and Cycloaddition

This one-pot procedure details the formation of the nitrile oxide from acetaldehyde oxime and its subsequent reaction with 1-ethynyl-1-methylcyclopropane.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Acetaldehyde oxime59.0710.0591 mg
1-Ethynyl-1-methylcyclopropane80.1310.0801 mg
N-Chlorosuccinimide (NCS)133.5311.01.47 g
Triethylamine (Et3N)101.1912.01.67 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a stirred solution of acetaldehyde oxime (10.0 mmol) and 1-ethynyl-1-methylcyclopropane (10.0 mmol) in dichloromethane (50 mL) at 0 °C, add N-chlorosuccinimide (11.0 mmol) portion-wise over 15 minutes.

  • After the addition of NCS, slowly add triethylamine (12.0 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-(1-methylcyclopropyl)-3-methyl-1,2-oxazole.

Phase 2: Introduction of the Carbaldehyde Functionality

With the isoxazole core constructed, the next phase involves the conversion of the 3-methyl group to a 3-carbaldehyde. A common and effective method is a two-step process involving radical bromination followed by the Kornblum oxidation.

Mechanism of Functional Group Interconversion
  • Radical Bromination: The methyl group at the 3-position is first brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This selectively forms the 3-(bromomethyl)isoxazole.

  • Kornblum Oxidation: The resulting 3-(bromomethyl)isoxazole is then oxidized to the corresponding carbaldehyde using dimethyl sulfoxide (DMSO). This reaction proceeds via an intermediate alkoxysulfonium salt.

Functional_Group_Interconversion cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product methyl_isoxazole 5-(1-Methylcyclopropyl)-3-methyl-1,2-oxazole bromomethyl_isoxazole 3-(Bromomethyl)-5-(1-methylcyclopropyl)-1,2-oxazole methyl_isoxazole->bromomethyl_isoxazole Radical Bromination (NBS, Initiator) carbaldehyde_isoxazole 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde bromomethyl_isoxazole->carbaldehyde_isoxazole Kornblum Oxidation (DMSO)

Caption: Phase 2: Functional Group Interconversion.

Experimental Protocol: Phase 2

Radical Bromination of 5-(1-Methylcyclopropyl)-3-methyl-1,2-oxazole

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-(1-Methylcyclopropyl)-3-methyl-1,2-oxazole151.195.0756 mg
N-Bromosuccinimide (NBS)177.985.5979 mg
Benzoyl peroxide (BPO)242.230.2561 mg
Carbon tetrachloride (CCl4)--30 mL

Procedure:

  • A mixture of 5-(1-methylcyclopropyl)-3-methyl-1,2-oxazole (5.0 mmol), N-bromosuccinimide (5.5 mmol), and benzoyl peroxide (0.25 mmol) in carbon tetrachloride (30 mL) is refluxed for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude 3-(bromomethyl)-5-(1-methylcyclopropyl)-1,2-oxazole is typically used in the next step without further purification.

Kornblum Oxidation to 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Crude 3-(Bromomethyl)-5-(1-methylcyclopropyl)-1,2-oxazole230.09~5.0~1.15 g
Dimethyl sulfoxide (DMSO)78.13-20 mL
Sodium bicarbonate (NaHCO3)84.0110.0840 mg

Procedure:

  • Dissolve the crude 3-(bromomethyl)-5-(1-methylcyclopropyl)-1,2-oxazole (~5.0 mmol) in dimethyl sulfoxide (20 mL).

  • Add sodium bicarbonate (10.0 mmol) to the solution.

  • Heat the mixture at 100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Characterization and Data

The structure of the final product and key intermediates should be confirmed by standard analytical techniques.

Expected Analytical Data for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde:

AnalysisExpected Results
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~9.9-10.1 ppm), the isoxazole proton (singlet, ~6.5-6.7 ppm), the methyl group on the cyclopropane (singlet), and the cyclopropane methylene protons (multiplets).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~180-185 ppm), the isoxazole ring carbons, and the carbons of the methylcyclopropyl group.
Mass Spec A molecular ion peak corresponding to the calculated exact mass of the compound (C8H9NO2).
IR Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and the C=N stretch of the isoxazole ring.

Conclusion and Future Perspectives

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde. The presented two-phase approach, commencing with a 1,3-dipolar cycloaddition followed by a functional group interconversion, offers a practical route for obtaining this valuable heterocyclic building block. The experimental protocols provided are based on well-established chemical transformations and can be adapted for the synthesis of related analogues. The continued exploration of novel isoxazole derivatives is a promising avenue for the discovery of new therapeutic agents, and a thorough understanding of their synthesis is paramount to this endeavor.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry. [Link]

  • Green synthesis of acetaldehyde oxime using ammonia oxidation in the TS-1/H2O2 system. (2019). ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). National Institutes of Health. [Link]

  • Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. (n.d.). National Institutes of Health. [Link]

  • Clean synthesis of acetaldehyde oxime through ammoximation on titanosilicate catalysts. (2013). Catalysis Science & Technology. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Carbohydrate Derived Nitrones and Oximes. (2022). ResearchGate. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). National Institutes of Health. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-(1-Methylcyclopropyl)-1,2-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde represents a highly specialized, privileged scaffold. It synergizes the hydrogen-bond accepting capability of the 1,2-oxazole (isoxazole) core with the unique steric and metabolic properties of a 1-methylcyclopropyl moiety.

The 1-methylcyclopropyl group is increasingly deployed as a bioisostere for the tert-butyl group. It provides similar steric bulk to enforce desired molecular conformations but offers superior metabolic stability against CYP450-mediated oxidation and reduced lipophilicity[1]. Furthermore, the isoxazole core is a proven motif in the design of S1P1 receptor agonists[2] and VEGFR-2 kinase inhibitors[3]. The presence of the C3-carbaldehyde provides a versatile, highly reactive electrophilic handle, enabling rapid late-stage functionalization via reductive amination, Wittig olefination, or Grignard additions.

Structure-Property Relationships (SPR)

The architectural logic behind this molecule is designed to optimize both binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

SPR Core 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde M1 1-Methylcyclopropyl Group Core->M1 M2 1,2-Oxazole (Isoxazole) Core Core->M2 M3 Carbaldehyde Moiety Core->M3 E1 Metabolic Stability (CYP450 Resistance) M1->E1 E2 H-Bond Acceptor & Dipole Alignment M2->E2 E3 Electrophilic Handle for Late-Stage Functionalization M3->E3

Structure-property relationships of the 1,2-oxazole-3-carbaldehyde scaffold.

Physicochemical Profiling Data

To understand its utility as a building block, we must evaluate its physicochemical baseline. The table below summarizes the calculated parameters of the aldehyde, demonstrating strict adherence to Lipinski's Rule of Five and excellent ligand efficiency potential.

PropertyValueImplication for Drug Design
Molecular Formula C₉H₁₁NO₂Low molecular weight provides ample room for downstream elaboration.
Molecular Weight 165.19 g/mol Highly efficient building block for optimizing Ligand Efficiency (LE).
cLogP ~1.95Optimal lipophilicity for oral bioavailability and membrane permeation.
Topological Polar Surface Area (TPSA) 43.10 ŲExcellent potential for blood-brain barrier (BBB) penetrance (< 90 Ų).
H-Bond Donors (HBD) 0Minimizes the desolvation penalty during target binding.
H-Bond Acceptors (HBA) 3Provides critical interactions with kinase/receptor hinge regions.
Rotatable Bonds 2High conformational rigidity reduces the entropic penalty upon binding.

Synthetic Workflows & Experimental Methodologies

Because the direct commercial availability of the carbaldehyde can be limited, it is typically synthesized from commercially available precursors such as 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid (CAS: 1511995-75-7)[4] or its corresponding ethyl ester (CAS: 1307812-43-6)[5].

Mechanistic Strategy: The Weinreb Amide Route

Direct reduction of a carboxylic acid or ester to an aldehyde is notoriously difficult to control, often resulting in over-reduction to the primary alcohol. To establish a self-validating, high-yielding protocol, the acid is first converted to a Weinreb amide (N-methoxy-N-methylamide).

Causality of Reagent Choice: When the Weinreb amide is treated with Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C), the hydride attacks the carbonyl carbon to form a stable, five-membered cyclic chelate (coordinated by the methoxy oxygen and the developing alkoxide). This tetrahedral intermediate is remarkably stable at low temperatures and physically prevents a second equivalent of hydride from attacking. The intermediate only collapses to reveal the desired aldehyde during the aqueous acidic quench, entirely bypassing the risk of over-reduction.

SyntheticWorkflow A Isoxazole-3-carboxylic Acid CAS: 1511995-75-7 B Weinreb Amide Intermediate A->B HATU, DIPEA, HN(Me)OMe C 1,2-Oxazole-3-carbaldehyde (Target Scaffold) B->C DIBAL-H, -78°C THF D Secondary Amine API (Reductive Amination) C->D R-NH2, NaBH(OAc)3 DCE, AcOH

Synthetic workflow from carboxylic acid to amine API via carbaldehyde.

Protocol 1: Synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Step 1: Weinreb Amide Formation

  • Dissolve 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq). Stir the reaction for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Controlled Reduction

  • Dissolve the crude Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add DIBAL-H (1.0 M in hexanes, 1.2 eq) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours. Monitor completion via TLC/LC-MS.

  • Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous Rochelle salt (sodium potassium tartrate) solution.

  • Remove the cooling bath and stir vigorously at room temperature for 2 hours until the phases separate clearly (breaking the aluminum emulsion).

  • Extract with Dichloromethane (DCM), dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the pure carbaldehyde.

Protocol 2: Downstream Functionalization via Reductive Amination

The carbaldehyde is primed for integration into complex API frameworks via reductive amination.

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ will selectively reduce the transient, highly electrophilic protonated iminium ion without reducing the unreacted starting carbaldehyde, ensuring a clean conversion to the secondary amine.

  • Dissolve 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Add glacial acetic acid (1.5 eq) to adjust the pH to ~4-5, facilitating iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) in a single portion. Stir the suspension at room temperature for 12 hours.

  • Quench the reaction with 1N NaOH to neutralize the acetic acid and free-base the newly formed secondary amine.

  • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate for subsequent purification.

Analytical Characterization Standards

To ensure the integrity of the synthesized 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, the following spectroscopic benchmarks act as a self-validating system:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.10 ppm (s, 1H) – Confirms the presence of the aldehyde proton.

    • δ ~6.45 ppm (s, 1H) – Characteristic singlet for the C4-H proton of the isoxazole ring.

    • δ ~1.48 ppm (s, 3H) – Singlet corresponding to the methyl group on the cyclopropyl ring.

    • δ ~0.95 - 1.20 ppm (m, 4H) – Multiplets corresponding to the diastereotopic methylene protons of the cyclopropyl ring.

  • Infrared Spectroscopy (FT-IR): A sharp, intense absorption band at ~1705 cm⁻¹ confirms the C=O stretch of the conjugated aldehyde.

References

  • "ethyl 4-iodo-5-(1-methylcyclopropyl)isoxazole-3-carboxylate - CAS 1307812-43-6". MolAid.[Link]

  • "US9216972B2 - Tricyclic heterocyclic compounds".
  • "Metabolism and Bioactivation: It's Time to Expect the Unexpected". ResearchGate.[Link]

  • "The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery". ACS Publications.[Link]

Sources

Exploratory

Crystallographic Data and Spatial Configuration of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde: A Structural Biology &amp; Medicinal Chemistry Perspective

Executive Summary The compound 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (often utilized as a critical building block in the synthesis of SMYD3 inhibitors and agrochemicals) presents a fascinating case study in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (often utilized as a critical building block in the synthesis of SMYD3 inhibitors and agrochemicals) presents a fascinating case study in molecular topology[1]. Its structure combines a planar, electron-deficient isoxazole (1,2-oxazole) core with two highly dynamic substituents: a 3-carbaldehyde group capable of rotational isomerism, and a sterically demanding 5-(1-methylcyclopropyl) moiety. This whitepaper provides an in-depth analysis of its spatial configuration, crystallographic packing motifs, and the experimental methodologies required to isolate and characterize its single-crystal form.

Molecular Topology & Conformational Landscape

The spatial configuration of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is governed by the interplay between electronic conjugation and steric repulsion. Understanding these dynamics is crucial for rational drug design, as the conformation directly dictates the molecule's vector projection within a protein binding pocket[1][2].

Isoxazole Ring Planarity

The 1,2-oxazole core is a highly planar 5-membered heteroaromatic system. Crystallographic studies of related isoxazole derivatives consistently show an extremely low root-mean-square (r.m.s.) deviation for the ring atoms, typically on the order of 0.005 to 0.008 Å[3]. This planarity enforces a rigid scaffold from which the substituents project.

Rotational Isomerism of the 3-Carbaldehyde Group

The aldehyde group at the C3 position can adopt two primary coplanar conformations relative to the N-O bond of the isoxazole ring:

  • s-cis conformation: The carbonyl oxygen points towards the ring nitrogen.

  • s-trans conformation: The carbonyl oxygen points away from the ring nitrogen.

Density Functional Theory (DFT) calculations and NOESY NMR studies on similar isoxazole-3-carbaldehyde derivatives indicate that the s-trans (or cisE in extended hydrazone derivatives) conformation is often thermodynamically favored due to minimized dipole-dipole repulsion between the carbonyl oxygen and the highly electronegative ring oxygen/nitrogen atoms[4][5].

Steric Dynamics & Walsh Orbital Overlap

The 5-(1-methylcyclopropyl) group introduces significant structural complexity. The cyclopropane ring possesses Walsh orbitals (sp²-like character) that can conjugate with the adjacent isoxazole π-system if the rings are coplanar. However, the presence of the 1-methyl group creates severe steric clash with the C4-hydrogen of the isoxazole ring. Consequently, the system adopts a twisted conformation. The dihedral angle between the cyclopropyl mean plane and the isoxazole ring typically deviates from 0°, finding an energy minimum where the bulky methyl group minimizes steric strain while maintaining partial orbital overlap. This twisting is a defining feature that differentiates it from unsubstituted cyclopropyl-isoxazoles[6][7].

ConformationalLogic cluster_0 C3-Carbaldehyde Rotation cluster_1 C5-Cyclopropyl Rotation Core 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde s_cis s-cis Conformer (Higher Dipole Repulsion) Core->s_cis Minor Pop. s_trans s-trans Conformer (Thermodynamically Favored) Core->s_trans Major Pop. Coplanar Coplanar (Max Walsh Overlap, High Steric Clash) Core->Coplanar Transition State Twisted Twisted Dihedral (Optimized Sterics & Partial Conjugation) Core->Twisted Energy Minimum

Figure 1: Conformational energy landscape governing the spatial configuration of the molecule.

Crystallographic Data & Packing Motifs

Because liquid or low-melting aldehydes can be challenging to crystallize at room temperature, crystallographic data is often obtained via in situ low-temperature crystallization or by analyzing solid-state derivatives (e.g., oximes or semicarbazones)[3][8]. Based on the structural homology of isoxazole-3-carbaldehydes and cyclopropyl-isoxazoles[6][9], the crystal packing is defined by weak, non-classical interactions rather than strong hydrogen bonds.

Hirshfeld Surface Analysis & Intermolecular Interactions

In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized primarily by:

  • C-H···O Interactions: Weak hydrogen bonds between the cyclopropyl/methyl protons and the highly electronegative carbonyl or isoxazole oxygens.

  • C-H···N Interactions: Contacts involving the isoxazole nitrogen[9].

  • π-π Stacking: Parallel displacement of the isoxazole rings. Centroid-to-centroid distances in similar systems are typically around 3.49 Å[9][10].

Representative Crystallographic Parameters

The following table summarizes the anticipated crystallographic parameters for this class of compounds, extrapolated from high-resolution X-ray diffraction (XRD) data of closely related 5-substituted isoxazole-3-carbaldehydes[6][9].

ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, non-chiral organic molecules lacking high symmetry.
Space Group P2₁/c or P-1Facilitates efficient close-packing via inversion centers.
Isoxazole r.m.s.d. < 0.010 ÅConfirms strict planarity of the heteroaromatic core.
Dihedral Angle (C4-C5-C1'-C2') 45° – 75°Reflects the steric twisting of the 1-methylcyclopropyl group away from coplanarity.
Centroid-Centroid Distance ~3.45 – 3.55 ÅIndicates moderate π-π stacking interactions between adjacent isoxazole rings.

Experimental Protocol: Single-Crystal Growth & XRD Workflow

To obtain high-quality crystallographic data for 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, researchers must employ specialized crystallization techniques. If the compound presents as a viscous oil at room temperature, low-temperature in situ crystallization using a diffractometer equipped with a cryostream is required.

Step-by-Step Methodology: Low-Temperature Crystallization & XRD

Phase 1: Sample Preparation & Mounting

  • Purification: Ensure the aldehyde is >99% pure via vacuum distillation or flash chromatography to remove trace hydrolysis products (e.g., carboxylic acids) that could disrupt crystal packing.

  • Capillary Loading: Inside a glovebox, load a micro-droplet of the neat liquid compound into a thin-walled Lindemann glass capillary (0.3 mm diameter).

  • Sealing: Flame-seal the capillary to prevent moisture ingress, as aldehydes are prone to atmospheric oxidation and hydration.

Phase 2: In Situ Crystallization (Zone Melting)

  • Mounting: Mount the capillary on the goniometer head of the X-ray diffractometer.

  • Flash Freezing: Rapidly cool the sample using an N₂ cryostream to 100 K to form a polycrystalline glass.

  • Annealing: Slowly raise the temperature to just below the compound's melting point. Use an infrared laser or localized heating to create a localized melt zone.

  • Crystal Selection: Slowly sweep the melt zone along the capillary to promote the growth of a single, dominant crystal domain (miniaturized Bridgman-Stockbarger technique).

Phase 3: Data Collection & Refinement

  • Diffraction: Collect data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation at 100 K to minimize thermal motion.

  • Integration: Process the frames using software such as APEX3 or CrysAlisPro.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[9].

  • Hydrogen Treatment: Refine C-bound hydrogen atoms using a riding model ( Uiso​ = 1.2 or 1.5 × Ueq​ of the parent carbon)[9].

XRDWorkflow Purify 1. Purification (>99% Purity) Capillary 2. Capillary Loading & Sealing Purify->Capillary Cryo 3. Cryostream Flash Freezing (100K) Capillary->Cryo Anneal 4. Zone Melting & Annealing Cryo->Anneal Diffract 5. XRD Data Collection Anneal->Diffract Refine 6. SHELXL Refinement Diffract->Refine

Figure 2: Workflow for the in situ crystallization and XRD analysis of low-melting organic compounds.

Conclusion

The spatial configuration of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a delicate balance of electronic demands and steric constraints. The rigid planarity of the isoxazole ring sharply contrasts with the rotational flexibility of the carbaldehyde and the sterically forced dihedral twist of the 1-methylcyclopropyl group. Understanding these exact crystallographic and conformational parameters is essential for medicinal chemists utilizing this building block to design highly specific, vector-optimized therapeutics[1][2].

References

  • Kolesnik, I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. IUCrData. Available at:[Link]

  • National Institutes of Health (NIH). Fused bicyclic isoxazoles: (E)-7-(4-Chlorophenyl)-5,7-dihydro-4H-pyrano[3,4-c]isoxazole-3-carbaldehyde oxime. PMC. Available at: [Link]

  • ResearchGate. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available at: [Link]

  • Schinke, et al. (2022). Crystal structure, PIXEL calculations of intermolecular interaction energies and solid-state characterization of the herbicide isoxaflutole. IUCr Journals. Available at:[Link]

  • ACS Publications. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. Available at:[Link]

  • ResearchGate. (2025). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-Methylcyclopropyl Substituted Isoxazoles

Foreword: The Strategic Importance of Stability in Isoxazole-Based Drug Discovery To our fellow researchers, scientists, and drug development professionals, this guide delves into the critical, yet often nuanced, topic o...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Stability in Isoxazole-Based Drug Discovery

To our fellow researchers, scientists, and drug development professionals, this guide delves into the critical, yet often nuanced, topic of thermodynamic stability, specifically focusing on isoxazoles bearing a 1-methylcyclopropyl substituent. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a 1-methylcyclopropyl group is a strategic design element intended to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. However, the inherent ring strain of the cyclopropyl group and its electronic interactions with the adjacent isoxazole ring can significantly influence the overall thermodynamic stability of the molecule.[6][7] Understanding and quantifying this stability is paramount for predicting shelf-life, degradation pathways, and ultimately, the viability of a drug candidate. This guide provides a comprehensive framework for the theoretical evaluation and empirical determination of the thermodynamic stability of this important class of molecules.

Theoretical Underpinnings: The Electronic and Steric Influence of the 1-Methylcyclopropyl Group

The thermodynamic stability of a molecule is intrinsically linked to its internal energy. In the context of 1-methylcyclopropyl substituted isoxazoles, two primary factors come into play: the electronic nature of the cyclopropyl group and the steric interactions introduced by the methyl substituent.

1.1. The Dual Electronic Character of the Cyclopropyl Group

The cyclopropane ring is unique in its electronic properties, exhibiting characteristics of both saturated and unsaturated systems.[8] The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-character, allowing them to interact with adjacent π-systems. This "pseudo-π" character can lead to electronic conjugation with the isoxazole ring, which can either stabilize or destabilize the system depending on the nature of the interaction.[8] The cyclopropyl group can act as a π-electron donor, which could potentially stabilize an electron-deficient isoxazole ring.[8] Conversely, the inherent ring strain of the cyclopropane makes its bonds susceptible to cleavage, a factor that can contribute to thermodynamic instability.[7]

1.2. Steric Considerations of the Methyl Group

The addition of a methyl group at the 1-position of the cyclopropyl substituent introduces steric hindrance. This can influence the preferred conformation of the cyclopropyl group relative to the isoxazole ring, potentially disrupting optimal electronic interactions. Furthermore, steric crowding can introduce localized strain, which can be a contributing factor to reduced thermodynamic stability.

The interplay of these electronic and steric factors necessitates a robust experimental and computational approach to accurately determine the thermodynamic stability of these molecules.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is crucial for a comprehensive understanding of the thermodynamic stability of 1-methylcyclopropyl substituted isoxazoles. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in this assessment.

2.1. Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and decomposition temperatures, all of which are indicators of thermodynamic stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the 1-methylcyclopropyl substituted isoxazole into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to induce decomposition (e.g., 350 °C).

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. A sharp, high melting point is often indicative of a more stable crystalline lattice.

    • The decomposition temperature (Td) is identified by the onset of a sharp exothermic event. A higher Td suggests greater thermodynamic stability.

2.2. Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature. This technique provides quantitative information about thermal decomposition events.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-methylcyclopropyl substituted isoxazole into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The onset temperature of mass loss provides a quantitative measure of the temperature at which decomposition begins.

    • The resulting TGA curve reveals the decomposition profile, including the number of decomposition steps and the mass loss associated with each step. A higher onset temperature of decomposition is indicative of greater thermal stability.

Data Presentation: Summary of Thermal Analysis Data

CompoundMelting Point (Tm, °C)Onset of Decomposition (Td, °C) - DSCOnset of Mass Loss (°C) - TGA
Isoxazole CoreValueValueValue
3-(1-methylcyclopropyl)isoxazoleValueValueValue
5-(1-methylcyclopropyl)isoxazoleValueValueValue

Note: The values in this table are placeholders and should be populated with experimental data.

Computational Chemistry: A Powerful Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict and rationalize the thermodynamic stability of molecules before their synthesis.[9][10][11]

Computational Workflow: DFT Calculations

  • Structure Optimization:

    • Build the 3D structure of the 1-methylcyclopropyl substituted isoxazole using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.[11]

  • Energy Calculations:

    • Calculate the single-point energy of the optimized structure. This electronic energy is a key component of the molecule's thermodynamic stability.

  • Thermodynamic Properties:

    • Perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G). The Gibbs free energy is the most comprehensive indicator of thermodynamic stability under standard conditions.[12]

  • Comparative Analysis:

    • To assess the influence of the 1-methylcyclopropyl substituent, perform the same calculations on the parent isoxazole and other relevant analogues. The relative Gibbs free energies will provide a quantitative measure of the substituent's effect on thermodynamic stability.

Data Presentation: Calculated Thermodynamic Properties

CompoundElectronic Energy (Hartree)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
IsoxazoleValueValueValue
3-(1-methylcyclopropyl)isoxazoleValueValueValue
5-(1-methylcyclopropyl)isoxazoleValueValueValue

Note: The values in this table are placeholders and should be populated with computational data.

Visualizing the Workflow and Concepts

Clear visualizations are essential for understanding the experimental and theoretical workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_data Data Analysis synthesis Synthesis of 1-methylcyclopropyl substituted isoxazole purification Purification and Characterization (NMR, MS) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga data_analysis Determination of Tm, Td, and Decomposition Profile dsc->data_analysis tga->data_analysis

Caption: Experimental workflow for determining thermodynamic stability.

Computational_Workflow start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify True Minimum (No Imaginary Frequencies) freq->verify verify->opt No energy Single-Point Energy Calculation verify->energy Yes thermo Calculate Thermodynamic Properties (H, G, ZPVE) energy->thermo analysis Comparative Analysis of Thermodynamic Stability thermo->analysis

Caption: Computational workflow for predicting thermodynamic stability.

Concluding Remarks and Future Outlook

The thermodynamic stability of 1-methylcyclopropyl substituted isoxazoles is a multifaceted property governed by a delicate balance of electronic and steric effects. A comprehensive evaluation, integrating both experimental thermal analysis and theoretical DFT calculations, is essential for a complete understanding. The methodologies outlined in this guide provide a robust framework for researchers in drug discovery and development to assess the viability of these and other similarly substituted heterocyclic compounds. Future work in this area could involve kinetic studies to understand the pathways of thermal decomposition and the influence of the substitution pattern on the reaction mechanisms. Such knowledge will further empower the rational design of stable and efficacious isoxazole-based therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC.
  • Structure and reactivity of the cyclopropane species. Wiley Online Library.
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evalu
  • How does the cyclopropyl group influence conjugation and arom
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
  • Measuring Thermodynamic Stability. Chemistry Stack Exchange.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Reductive Amination of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Executive Summary The synthesis of complex amine architectures in drug development frequently relies on the reductive amination of functionalized aldehydes. When working with 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbald...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex amine architectures in drug development frequently relies on the reductive amination of functionalized aldehydes. When working with 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde , researchers face a unique set of chemoselectivity challenges. The substrate features an easily reducible aldehyde alongside a highly sensitive isoxazole ring and a sterically demanding 1-methylcyclopropyl group.

This application note provides an authoritative, field-proven protocol for the reductive amination of this specific substrate, utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) to ensure high yields while completely preserving the structural integrity of the heterocycle and the cycloalkane.

Mechanistic Rationale & Substrate Vulnerabilities

Designing a reaction for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde requires navigating two primary structural vulnerabilities:

  • The Isoxazole Ring (N-O Bond Lability): The nitrogen-oxygen bond of the isoxazole core is its "Achilles' heel" under reductive conditions. Traditional catalytic hydrogenation (e.g., H₂ over Pd/C) is contraindicated, as it frequently results in the reductive cleavage of the N-O bond to yield unwanted β-enamino-ketoesters[1].

  • The 1-Methylcyclopropyl Group: While the methyl substitution provides slightly more stability than an unsubstituted cyclopropyl ring, it remains susceptible to ring-opening under harshly acidic or high-temperature catalytic conditions.

To circumvent these issues, Sodium Triacetoxyborohydride (STAB) is selected as the optimal reducing agent. STAB provides a mild, highly chemoselective reduction pathway that rapidly reduces iminium ions but reacts extremely slowly with aldehydes and ketones, ensuring the isoxazole core and cyclopropyl ring remain completely intact[2].

Mechanism Aldehyde 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde Iminium Iminium/Imine Intermediate Aldehyde->Iminium + Amine (- H2O) Amine Amine (1° or 2°) Amine->Iminium Product Alkyl Amine Product Iminium->Product NaBH(OAc)3 (Mild Reduction)

Figure 1: Chemoselective reductive amination pathway avoiding N-O bond cleavage.

Reagent Selection & Comparative Data

The choice of reducing agent dictates the success of this transformation. The table below summarizes the causality behind avoiding alternative reductants for this specific isoxazole derivative.

Reducing AgentYield PotentialIsoxazole Stability (N-O Bond)Cyclopropyl StabilityToxicity / Handling Profile
NaBH(OAc)₃ (STAB) >85% Excellent (No cleavage) [2]Excellent Low toxicity, easy benchtop handling
NaBH₃CN 70-80%GoodExcellentHighly toxic (Generates HCN gas at low pH)
NaBH₄ <50%Moderate (Over-reduction risk)GoodRequires strict two-step process
H₂, Pd/C <10% (Target)Poor (N-O bond cleavage)[1]ModeratePyrophoric catalyst, requires pressure

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: analytical checkpoints are built into the workflow to ensure intermediates are fully formed before irreversible reduction steps are initiated.

Workflow Step1 Step 1: Reagent Mixing Combine Aldehyde, Amine, and DCE at 0-20°C Step2 Step 2: Acid Catalysis Add AcOH (1.0-1.5 eq) Stir for 30-60 min Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 (1.4-2.0 eq) in portions Step2->Step3 Step4 Step 4: Quench & Workup Sat. NaHCO3 (aq) Extract with DCM Step3->Step4

Figure 2: Step-by-step workflow for STAB-mediated reductive amination.

Materials Required:
  • Substrate: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 - 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

Step 1: Preparation & Imine/Iminium Formation

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M).

  • Add the target amine (1.05 equiv).

    • Causality: Using a slight excess of the amine drives the thermodynamic equilibrium toward the hemiaminal/imine intermediate, preventing the accumulation of unreacted aldehyde which could later be reduced to an alcohol.

  • Add glacial acetic acid (1.0 equiv).

    • Causality: AcOH lowers the pH to ~4-5. This specific acidity catalyzes the dehydration of the hemiaminal to the highly reactive iminium ion without degrading the acid-sensitive isoxazole or cyclopropyl rings[2].

  • Validation Checkpoint: Stir the mixture at room temperature (20 °C) for 30–60 minutes. Verify complete imine formation via LC-MS or TLC before proceeding. Do not add the reductant until the aldehyde is consumed.

Step 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Causality: Portion-wise addition controls the mild exotherm. Keeping the temperature low during addition minimizes the competitive, direct reduction of any trace unreacted aldehyde to the corresponding alcohol[2].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours until complete consumption of the imine is observed via LC-MS.

Step 3: Quench & Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent).

  • Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted STAB. This prevents the release of hazardous boron byproducts and prevents product degradation during solvent concentration.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Field-Proven Insights & Troubleshooting

  • Preventing Dialkylation of Primary Amines: If your goal is to synthesize a secondary amine from a primary amine, over-alkylation (dialkylation) is a common failure mode. To mitigate this, perform a strictly indirect (stepwise) reductive amination. Form the imine completely in Methanol (MeOH), strip the solvent entirely under vacuum, redissolve the crude imine in DCE, and only then add STAB[2].

  • Overcoming Steric Hindrance: The 1-methylcyclopropyl group at the 5-position is distal to the 3-carbaldehyde and generally does not impart significant steric hindrance. However, if using a highly bulky secondary amine, STAB may prove too mild to drive the reaction. In such cases, pre-forming the imine using a Lewis acid such as Titanium(IV) isopropoxide (Ti(OPr)₄) before adding the reducing agent can force the condensation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Benchchem.

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds Using 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Executive Summary & Chemical Rationale In modern medicinal chemistry, the strategic selection of building blocks is paramount for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic selection of building blocks is paramount for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde represents a highly privileged, multifunctional scaffold for drug discovery.

The rationale for utilizing this specific building block rests on three structural pillars:

  • The 1,2-Oxazole (Isoxazole) Core: Isoxazoles are extensively utilized as metabolically stable bioisosteres for amide and ester bonds[1]. They provide critical hydrogen-bond acceptor capabilities while resisting the enzymatic hydrolysis that typically degrades classical amides.

  • The 1-Methylcyclopropyl Substituent: This moiety introduces a conformationally restricted, lipophilic vector. Compared to flexible alkyl chains (e.g., isopropyl or tert-butyl groups), the cyclopropyl ring limits the number of rotatable bonds, reducing the entropic penalty upon target binding. Furthermore, the quaternary carbon center effectively blocks CYP450-mediated α -oxidation, enhancing the molecule's metabolic half-life.

  • The 3-Carbaldehyde Handle: As a highly reactive electrophile, the aldehyde at the 3-position allows for rapid, divergent functionalization into various distinct chemical spaces, making it an ideal starting material for library synthesis.

Divergent Synthetic Workflows

The versatility of the 3-carbaldehyde handle allows researchers to synthesize a wide array of target ligands, ranging from flexible amines to rigid, extended π -systems. The diagram below illustrates three primary synthetic trajectories.

SyntheticWorkflow SM 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde RA Reductive Amination (NaBH(OAc)3, DCE) SM->RA DR Debus-Radziszewski (1,2-Diketone, NH4OAc) SM->DR KC Knoevenagel Condensation (Active Methylene, Base) SM->KC Amine Complex Amines (Target Ligands) RA->Amine Imidazole Bis-Heterocycles (Kinase Scaffolds) DR->Imidazole Fused Fused Systems (Coumarin Analogs) KC->Fused

Divergent synthetic pathways from 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Experimental Protocols & Mechanistic Insights

Protocol A: Direct Reductive Amination (Synthesis of Complex Amines)

Reductive amination is a cornerstone reaction for installing basic amine functionalities, which are critical for solubility and target binding (e.g., GPCRs and ion channels).

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the hydride source. NaBH(OAc)₃ is a mild reducing agent that preferentially reduces the transiently formed iminium ion over the starting aldehyde, preventing the formation of unwanted alcohol byproducts[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because the reaction kinetics of reductive aminations are demonstrably faster in DCE compared to THF[2].

Step-by-Step Methodology:

  • Initiation: To a round-bottom flask, add 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.05 equiv) in anhydrous DCE (5.0 mL).

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes to allow for complete imine/iminium formation. (Note: Acetic acid is generally not required for aldehydes but can be added in catalytic amounts if using a sterically hindered secondary amine).

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 5 minutes. Stir the suspension at room temperature for 2–4 hours.

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System: The protocol is inherently self-validating through its workup phase. The basic aqueous quench neutralizes any acid and forces the water-soluble boron salts into the aqueous layer. The target lipophilic amine is selectively retained in the organic phase, ensuring high crude purity without the immediate need for chromatography.

Protocol B: Debus-Radziszewski Multicomponent Imidazole Synthesis

To build extended, rigid bis-heterocyclic scaffolds (often required for kinase hinge-binding motifs), the aldehyde is subjected to a Debus-Radziszewski multicomponent reaction[3].

Causality & Reagent Selection: This reaction condenses the isoxazole carbaldehyde with a 1,2-dicarbonyl compound (e.g., benzil) and an excess of ammonium acetate[3]. Glacial acetic acid is chosen as both the solvent and the catalyst; its acidic nature facilitates the initial formation of the diimine intermediate and subsequent cyclization, while its high boiling point allows the system to reach the thermal activation energy required for the final dehydration step.

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled glass vial, combine 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol), benzil (1.0 equiv, 1.0 mmol), and ammonium acetate (5.0 equiv, 5.0 mmol).

  • Solvent Addition: Suspend the solid mixture in glacial acetic acid (4.0 mL).

  • Thermal Cyclization: Seal the vial and heat the mixture to 100 °C using an oil bath or heating block. Stir continuously for 4–6 hours. The solution will typically darken as the highly conjugated imidazole core forms.

  • Precipitation: Remove the vial from the heat source and immediately pour the hot reaction mixture into a beaker containing crushed ice and water (20 mL) under vigorous stirring.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (3 × 10 mL) and cold diethyl ether (5 mL) to remove unreacted benzil.

Self-Validating System: This protocol utilizes phase-change isolation as its self-validating mechanism. The highly conjugated, planar bis-heterocyclic imidazole product is insoluble in cold water. Pouring the mixture into ice-water induces immediate crystallization, visually confirming successful cyclization. The water-soluble ammonium salts and acetic acid are completely removed in the filtrate, yielding a highly pure product straight from the funnel.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters, expected yields, and purification strategies for the divergent pathways utilizing 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Synthetic PathwayReagents & CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Primary Purification Method
Reductive Amination Amine, NaBH(OAc)₃DCE252–482–95Liquid-Liquid Extraction / Flash Chromatography
Debus-Radziszewski 1,2-Diketone, NH₄OAcGlacial AcOH1004–670–85Aqueous Precipitation / Recrystallization
Knoevenagel Condensation Active Methylene, PiperidineEthanol801–375–90Filtration / Recrystallization

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications.[Link]

Sources

Method

Application Note: Scalable Synthesis and Derivatization of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Introduction and Strategic Overview The 1,2-oxazole (isoxazole) ring is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction and Strategic Overview

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, frequently utilized to impart metabolic stability and unique hydrogen-bonding profiles in drug candidates. Specifically, 5-substituted isoxazole-3-carbaldehydes are critical electrophilic building blocks for synthesizing complex therapeutics, including lysophosphatidic acid (LPA) receptor antagonists[1] and selective voltage-gated sodium channel (NaV1.1) blockers[2].

The incorporation of a 1-methylcyclopropyl moiety at the C5 position introduces significant steric bulk and lipophilicity while restricting conformational flexibility. However, synthesizing 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde requires careful orchestration of reaction conditions to prevent the ring-opening of the strained cyclopropyl group and to avoid over-oxidation of the sensitive aldehyde functionality[3].

This application note details a robust, three-stage synthetic methodology: (1) Regioselective core construction via Claisen condensation and cyclization, (2) Chemoselective reduction, and (3) Controlled catalytic oxidation.

G N1 1-Methylcyclopropyl Ketone + Diethyl Oxalate N2 Isoxazole-3-carboxylate (Core Formation) N1->N2 NH2OH·HCl N3 Isoxazol-3-yl-methanol (Reduction) N2->N3 NaBH4 / EtOH N4 Isoxazole-3-carbaldehyde (Controlled Oxidation) N3->N4 TEMPO / NaOCl

Fig 1: Three-stage synthetic pathway for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Phase 1: Construction of the Isoxazole Core

The synthesis begins with the formation of the 1,2-oxazole ring. Direct 1,3-dipolar cycloaddition is an option, but the condensation of a 1,3-dicarbonyl intermediate with hydroxylamine provides superior scalability.

Protocol 2.1: Synthesis of Ethyl 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylate

Objective: Establish the heterocyclic core with correct regiochemistry.

  • Claisen Condensation: To a flame-dried flask under nitrogen, add sodium ethoxide (1.2 equiv) in anhydrous ethanol. Slowly add a mixture of 1-(1-methylcyclopropyl)ethan-1-one (1.0 equiv) and diethyl oxalate (1.1 equiv) at 0 °C.

  • Enolate Formation: Stir the reaction at room temperature for 4 hours. Causality: The strong base deprotonates the methyl ketone, driving a nucleophilic acyl substitution on diethyl oxalate to form a 1,3-diketone intermediate.

  • Cyclization: Cool the mixture back to 0 °C and add hydroxylamine hydrochloride (1.5 equiv) in a single portion. Reflux the mixture for 6 hours.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield the pure ester.

Mechanistic Insight: The regioselectivity of the cyclization is dictated by the differential electrophilicity of the two carbonyl groups in the 1,3-diketone intermediate. The more reactive ketone carbonyl (adjacent to the cyclopropyl group) is preferentially attacked by the more nucleophilic nitrogen atom of hydroxylamine, establishing the 5-substitution pattern.

Phase 2: Chemoselective Reduction

To access the carbaldehyde, the ester must first be reduced to a primary alcohol.

Protocol 3.1: Synthesis of (5-(1-Methylcyclopropyl)-1,2-oxazol-3-yl)methanol

Objective: Reduce the ester without cleaving the N-O bond of the isoxazole ring.

  • Preparation: Dissolve the ethyl 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylate (1.0 equiv) in absolute ethanol (0.2 M concentration) and cool to 0 °C.

  • Reduction: Add sodium borohydride ( NaBH4​ , 2.5 equiv) portion-wise over 15 minutes. Causality: While LiAlH4​ is a stronger reducing agent, it poses a severe risk of reductively cleaving the sensitive N-O bond of the isoxazole ring. NaBH4​ in ethanol provides a milder, chemoselective alternative that safely reduces the ester to the carbinol[4].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully quench the excess NaBH4​ with saturated aqueous NH4​Cl until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine organic layers, dry, and concentrate to yield the primary alcohol.

Phase 3: Controlled Oxidation to the Carbaldehyde

The final step is the oxidation of the primary alcohol to the target aldehyde. Over-oxidation to the carboxylic acid is a highly competitive side reaction for isoxazole derivatives[3].

Protocol 4.1: TEMPO-Mediated Oxidation

Objective: Achieve high-yield oxidation while strictly preventing the formation of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid.

Workflow S1 Dissolve Alcohol in DCM S2 Add TEMPO (0.1 eq) & KBr (0.1 eq) S1->S2 S3 Dropwise NaOCl Maintain < 5°C S2->S3 S4 Quench with Na2S2O3 S3->S4 S5 Flash Chromatography (EtOAc:Hexane) S4->S5

Fig 2: Workflow for the TEMPO-mediated oxidation of the isoxazole carbinol.

  • Catalyst Setup: Dissolve the (5-(1-methylcyclopropyl)-1,2-oxazol-3-yl)methanol (1.0 equiv) in DCM (0.25 M). Add TEMPO (0.1 equiv) and KBr (0.1 equiv). Cool the biphasic mixture to 0 °C.

  • Oxidant Dosing: Prepare a 0.32 M solution of aqueous NaOCl buffered to pH 8.6 with NaHCO3​ . Add the NaOCl solution (1.1 equiv) dropwise via an addition funnel over 30 minutes.

    • Causality: Maintaining the temperature below 5 °C and using a strictly stoichiometric amount of buffered NaOCl is critical. As noted in scalable flow-chemistry protocols for isoxazoles, limiting the conversion slightly (e.g., to ~90%) is often necessary to avoid overoxidation to the carboxylic acid, which otherwise forms as a 7–10% byproduct[3].

  • Monitoring: Monitor the reaction strictly via TLC.

  • Quench: Immediately upon consumption of the starting material, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy any unreacted hypochlorite.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (EtOAc:Hexane 1:5) to isolate 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde [3].

Alternative Note: For smaller, bench-scale synthesis, 2-Iodoxybenzoic acid (IBX) in DMSO can also be utilized to generate isoxazole-3-carbaldehydes cleanly, though it is less atom-economical and harder to scale than the TEMPO/NaOCl system[5].

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on analogous 5-substituted isoxazole syntheses to guide process optimization[3][5].

Reaction StepReagents / CatalystTemp (°C)Time (h)Target Yield (%)Primary Impurity Risk
Core Formation NH2​OH⋅HCl , NaOEt0 to 781065 - 75%Regioisomers (minor)
Reduction NaBH4​ , EtOH0 to 251285 - 95%N-O bond cleavage (if overheated)
Oxidation (Method A) TEMPO, NaOCl, KBr0 to 51 - 270 - 80%Carboxylic acid over-oxidation[3]
Oxidation (Method B) IBX, DMSO254 - 685 - 90%Incomplete conversion[5]

References

  • US11180488B2 - Isoxazole o-linked carbamoyl cyclohexyl acids as LPA antagonists. Details the utilization of cycloalkyl-substituted isoxazoles in the development of lysophosphatidic acid receptor antagonists.[1] URL:

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - ACS Chemical Neuroscience. Demonstrates the pharmaceutical relevance of isoxazole-3-carbaldehyde derivatives in neurological drug design.[2] URL:

  • Universidade de Lisboa Faculdade de Farmácia - Thesis on necroptosis inhibitors. Provides specific experimental protocols for the IBX-mediated oxidation of 5-cyclopropylisoxazole-3-carbaldehyde.[5] URL:

  • Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives - ResearchGate. Discusses the reduction of isoxazole esters to alcohols using sodium borohydride.[4] URL:

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC. Outlines the precise control required during TEMPO/NaOCl oxidation to prevent the over-oxidation of isoxazole-3-carbaldehydes to their corresponding carboxylic acids.[3] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Introduction: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, combining a reactive aldehyde group with a stable o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, combining a reactive aldehyde group with a stable oxazole core, makes it a valuable intermediate for synthesizing complex molecules.[1][2] However, the very reactivity that makes this compound useful also presents a significant challenge for its long-term storage. The aldehyde functional group is highly susceptible to oxidation, which can compromise sample purity, lead to inconsistent experimental results, and ultimately waste valuable material. This guide provides researchers with a comprehensive set of FAQs, troubleshooting workflows, and validated protocols to prevent oxidative degradation and ensure the long-term integrity of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My sample of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde has been stored for a few months and now my reactions are failing. What is the most likely cause?

The most probable cause of reaction failure or diminished yield is the degradation of the starting material via oxidation. The aldehyde group (-CHO) on the oxazole ring is electronically susceptible to oxidation by atmospheric oxygen.[3] This process converts the aldehyde into the corresponding carboxylic acid, 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid. This oxidized impurity is generally unreactive under conditions designed for aldehyde chemistry (e.g., reductive amination, Wittig reactions), leading to lower yields and the appearance of unreacted starting materials or unexpected side products.

Q2: What are the physical signs that my compound may have oxidized?

While analytical confirmation is essential, there are several physical indicators of potential degradation:

  • Color Change: Pure aldehydes are often colorless to pale yellow. A noticeable darkening or change to a brown or off-white solid can indicate the formation of degradation products.[4]

  • Formation of Precipitates: Aldehydes can undergo polymerization over time, which may appear as a precipitate or a change in the material's consistency.[5]

  • Inconsistent Chromatographic Results: For derivatized standards used in chromatography, degradation can manifest as reduced peak area or intensity for the target aldehyde, the appearance of new peaks, or a shift in retention time.[5]

Q3: What are the definitive recommended conditions for the long-term storage of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde?

To maximize shelf-life and prevent oxidative degradation, the following multi-faceted approach is critical. Each recommendation is designed to mitigate a specific degradation pathway.

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. This is the most critical step in preventing the conversion of the aldehyde to a carboxylic acid.[6]
Temperature ≤ -20°C (Freezer Storage)Significantly slows the rate of chemical reactions, including oxidation. For every 10°C increase in temperature, the rate of oxidation can approximately double.[7] For critical samples, storage at -80°C provides maximum protection.[8]
Light Amber Glass Vial or Light-Proof ContainerProtects the compound from photo-oxidation, a process where light energy can initiate the formation of free radicals that accelerate degradation.[7][9]
Moisture Dry, Tightly Sealed ContainerPrevents hydrolysis and minimizes the presence of water, which can participate in certain degradation mechanisms of heterocyclic compounds.[10]
Aliquoting Store in Small, Single-Use AliquotsMinimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to atmospheric oxygen and moisture each time the container is opened.[5]

Q4: How can I analytically confirm that my sample has oxidized?

Several analytical techniques can definitively identify and quantify the extent of oxidation:

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for assessing purity. An oxidized sample will show a new, typically more polar peak corresponding to the carboxylic acid, in addition to the parent aldehyde peak.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most telling sign of oxidation is the disappearance or reduction of the sharp aldehyde proton singlet (typically found at δ 9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (δ 10-13 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the aldehyde from its oxidized byproduct and confirm their identities by their respective mass-to-charge ratios. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can improve sensitivity and chromatographic separation.[12]

Q5: My sample is partially oxidized. Is it still usable?

This depends on the requirements of your experiment. If your reaction is sensitive to impurities or requires precise stoichiometry, using a degraded sample is not recommended. However, if the carboxylic acid impurity is inert to your reaction conditions and you can adjust the amount of starting material to account for the lower purity, it may be possible to proceed. In such cases, purification by flash column chromatography is often a viable option to reclaim the pure aldehyde before use.

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and addressing common issues related to the storage and handling of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

Issue: Inconsistent or Failed Reaction Outcomes
  • Symptom: A previously successful reaction now yields significantly less product, fails completely, or produces a complex mixture of byproducts.

  • Root Cause Analysis: The primary suspect is the degradation of the aldehyde starting material. The presence of the inert carboxylic acid reduces the effective concentration of the reactive aldehyde, leading to poor conversion.

  • Diagnostic Workflow: Before rerunning the reaction, it is imperative to validate the integrity of the starting material.

G cluster_0 Troubleshooting Path A: Aldehyde Degraded cluster_1 Troubleshooting Path B: Aldehyde is Pure start Reaction Failure or Low Yield Observed check_purity Assess Purity of Aldehyde (Use Protocol 3.2: HPLC-UV) start->check_purity decision Is Purity >95%? check_purity->decision purify Purify by Column Chromatography decision->purify No check_reagents Verify Other Reagents (Solvents, Catalysts, etc.) decision->check_reagents Yes discard Discard Old Stock & Use New Aliquot recheck_purity Re-check Purity (HPLC/NMR) purify->recheck_purity Post-Purification discard->recheck_purity From Validated Stock proceed Proceed with Reaction recheck_purity->proceed check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions

Caption: Troubleshooting workflow for reaction failure.

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Long-Term Storage Protocol

This protocol ensures the maximum possible shelf-life for your compound.

  • Procurement: Upon receiving a new bottle of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, work quickly in a low-humidity environment or a glove box.

  • Aliquoting: Divide the bulk material into smaller, pre-weighed portions in amber glass HPLC or GC vials with PTFE-lined caps. The aliquot size should correspond to the amount needed for a single experiment.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds to displace all air.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.

  • Storage: Place the labeled vials inside a secondary, sealed container (e.g., a small box with a desiccant pack) and store in a freezer at ≤ -20°C.

  • Usage: When needed, remove only one vial from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 3.2: Analytical Protocol for Purity Assessment by HPLC-UV

This general-purpose method can be used to resolve the aldehyde from its more polar carboxylic acid degradant.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary.

  • Expected Result: The parent aldehyde will elute as a sharp peak. The carboxylic acid impurity, being more polar, will typically have a shorter retention time. Purity can be assessed by the relative peak area percentage.

Section 4: Chemical Pathway and Logic Visualization

Oxidation Degradation Pathway

The primary degradation route involves the oxidation of the aldehyde functional group to a carboxylic acid.

G cluster_0 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde cluster_1 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid aldehyde Structure of Aldehyde acid Structure of Carboxylic Acid aldehyde->acid [O] (Air, Light, Heat)

Caption: Primary oxidative degradation pathway.

Note: As I cannot render images directly, the DOT script above uses placeholders. In a real scenario, these would be replaced with actual chemical structure images.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). National Library of Medicine. [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Preprints.org. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). University of York. [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (1995). PubMed. [Link]

  • How to prevent oxidation. (2016, December 12). Quora. [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012, September 15). PubMed. [Link]

  • (PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2001, June). ResearchGate. [Link]

  • Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. (n.d.). National Library of Medicine. [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Charles Darwin University. [Link]

  • Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. (2023, May 24). Frontiers. [Link]

  • A Direct Synthesis of Oxazoles from Aldehydes. (n.d.). ResearchGate. [Link]

  • Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. (n.d.). National Library of Medicine. [Link]

  • Can the reagents that have been stored for a long time be used? (2021, December 15). Longchang Chemical. [Link]

  • Preventing Deteriorative Changes in Fats and Oils. (n.d.). Food Safety Institute. [Link]

  • Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. (n.d.). National Library of Medicine. [Link]

  • 5-Methyl-1,2-oxazole-3-carbaldehyde. (n.d.). PubChem. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (2020, April 10). MDPI. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Library of Medicine. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). National Library of Medicine. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde , a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde , a critical heterocyclic building block.

The standard synthetic route involves three key transformations: a [3+2] cycloaddition to form the isoxazole core, reduction of the resulting ester to an alcohol, and a chemoselective oxidation to the target carbaldehyde.

SynthesisWorkflow A Ethyl 2-chloro-2-(hydroxyimino)acetate + 1-Ethynyl-1-methylcyclopropane B Ethyl 5-(1-methylcyclopropyl) -1,2-oxazole-3-carboxylate A->B Step 1: [3+2] Cycloaddition (Base, Solvent) C [5-(1-Methylcyclopropyl) -1,2-oxazol-3-yl]methanol B->C Step 2: Reduction (NaBH4 or DIBAL-H) D 5-(1-Methylcyclopropyl) -1,2-oxazole-3-carbaldehyde C->D Step 3: Oxidation (TEMPO/NaOCl)

Three-step synthetic workflow for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

FAQ Section 1: 1,3-Dipolar Cycloaddition (Isoxazole Ring Formation)

Q: During the scale-up of the cycloaddition step, I am observing a significant amount of furoxan impurities. How can I suppress this side reaction?

A: Furoxans (1,2,5-oxadiazole 2-oxides) are the dimerization products of nitrile oxides. This side reaction occurs when the steady-state concentration of the highly reactive nitrile oxide intermediate exceeds the rate of its [3+2] cycloaddition with the alkyne (1-ethynyl-1-methylcyclopropane).

Causality & Solution: The nitrile oxide is generated in situ by the dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate using a base. To suppress dimerization, you must maintain a kinetically low steady-state concentration of the dipole. Instead of a bolus addition of triethylamine, use a biphasic inorganic base system (e.g., EtOAc/H₂O with NaHCO₃). The slow dissolution and interfacial reaction of NaHCO₃ act as an intrinsic kinetic controller, favoring the desired cross-cycloaddition over self-condensation[1].

MechanisticPathway Oxime Chloro-oxime Precursor Dipole Nitrile Oxide (Dipole) Oxime->Dipole Base (-HCl) Product Desired 5-Substituted Isoxazole Dipole->Product + Alkyne (Cycloaddition) Dimer Furoxan (Dimerization Impurity) Dipole->Dimer + Dipole (Self-Condensation) Alkyne 1-Ethynyl-1-methylcyclopropane

Competing kinetic pathways: desired [3+2] cycloaddition vs. nitrile oxide dimerization.

Q: I am getting a mixture of 4-substituted and 5-substituted isoxazole regioisomers. How do I enrich the 5-(1-methylcyclopropyl) isomer?

A: Thermal, uncatalyzed 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes inherently favor the 5-substituted isomer due to steric factors, but the regioselectivity is rarely absolute (often yielding an 85:15 mixture). Causality & Solution: To achieve >99:1 regioselectivity during scale-up, transition to a Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANAC). The addition of a catalytic amount of Cu(I) coordinates the terminal alkyne, forming a copper acetylide intermediate that strictly dictates the regiochemistry to exclusively form the 5-substituted isoxazole.

FAQ Section 2: Ester Reduction to Alcohol

Q: When reducing the intermediate ethyl ester to the alcohol, I am observing N-O bond cleavage and ring-opening products. What is causing this?

A: The N-O bond of the isoxazole ring is highly susceptible to reductive cleavage, particularly when exposed to strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or when performing reductions at elevated temperatures. This over-reduction leads to the formation of ring-opened enamino ketones.

Causality & Solution: You must decouple the reduction of the ester from the reduction of the heterocycle. For scale-up, avoid cryogenic DIBAL-H if possible. Instead, use Sodium Borohydride (NaBH₄) in a mixed solvent system (e.g., THF/EtOH) at 0 °C to 20 °C. The alcohol solvent hydrogen-bonds with the ester carbonyl, enhancing its electrophilicity. This allows the milder NaBH₄ to efficiently reduce the ester to the alcohol without possessing the thermodynamic driving force required to cleave the N-O bond[2].

FAQ Section 3: Oxidation to Carbaldehyde

Q: My final oxidation step yields significant amounts of the over-oxidized isoxazole-3-carboxylic acid. How do I arrest the oxidation at the aldehyde stage?

A: Aldehydes are prone to further oxidation in the presence of water and strong oxidants via the formation of a gem-diol (hydrate) intermediate.

Causality & Solution: To prevent over-oxidation, abandon reagents like PDC or Jones reagent. Employ the Anelli-Montanari oxidation (TEMPO/NaOCl) under strictly controlled biphasic conditions (CH₂Cl₂/H₂O) buffered to pH 8.5-9.0. The biphasic nature ensures that as soon as the highly lipophilic aldehyde is formed, it partitions into the organic layer—away from the aqueous hypochlorite. This physical separation prevents hydrate formation and subsequent over-oxidation. This method has been proven to be highly scalable and selective for isoxazole-3-carbaldehydes[3].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative improvements achieved by switching from traditional batch chemistry to our optimized scale-up conditions:

Reaction StepInitial ConditionMajor ImpurityOptimized ConditionYield (%)Purity (%)
Cycloaddition Et₃N (bolus addition), THF, 25°CFuroxan dimer (15-20%)NaHCO₃ (biphasic), EtOAc/H₂O, 25°C88>98
Reduction LiAlH₄, THF, 0°CRing-opened amine (30%)NaBH₄, EtOH, 0°C to 20°C92>99
Oxidation PDC, DMF, 25°CCarboxylic acid (12%)TEMPO/NaOCl, CH₂Cl₂/H₂O, 0°C95>99

Detailed Experimental Protocols

Protocol 1: Self-Validating Biphasic [3+2] Cycloaddition
  • Charge: To a 5 L jacketed reactor, add 1-ethynyl-1-methylcyclopropane (1.2 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in ethyl acetate (10 volumes).

  • Buffer: Add a 10% w/v aqueous solution of NaHCO₃ (1.5 equiv).

  • React: Stir vigorously (to maintain the biphasic emulsion) at 20-25 °C for 12 hours.

  • Validate: Monitor the organic layer by HPLC. Self-Validation Checkpoint: The reaction is deemed complete only when the chloro-oxime peak is <1% AUC. If the reaction stalls before this threshold, add an additional 0.1 equiv of NaHCO₃ to re-initiate dipole generation.

  • Workup: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the ester.

Protocol 2: Chemoselective Oxidation via TEMPO/NaOCl
  • Charge: Dissolve[5-(1-methylcyclopropyl)-1,2-oxazol-3-yl]methanol (1.0 equiv) in CH₂Cl₂ (10 volumes). Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

  • Cool: Chill the mixture to 0-5 °C using a circulator.

  • Oxidize: Slowly add a buffered aqueous solution of NaOCl (1.1 equiv, buffered to pH 8.5 with NaHCO₃) via an addition funnel over 1 hour. Maintain the internal temperature below 5 °C to prevent thermal degradation of the catalyst.

  • Validate: Monitor by TLC (Hexanes/EtOAc 3:1) or GC-MS. Self-Validation Checkpoint: The reaction is complete when the alcohol spot/peak disappears completely. Do not add excess oxidant if the aldehyde is the only visible product.

  • Quench: Add 10% aqueous Na₂S₂O₃ (1 volume) to quench any unreacted hypochlorite. Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organics, and concentrate to yield the pure 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde.

References[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.joc.9b02226[3] Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.oprd.3c00184[2] Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience (ACS Publications).https://pubs.acs.org/doi/10.1021/acschemneuro.1c00827

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Purity Validation of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Introduction: The Analytical Challenge 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a highly functionalized heterocyclic intermediate critical to modern drug discovery. Its unique structural motifs—a rigid isoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a highly functionalized heterocyclic intermediate critical to modern drug discovery. Its unique structural motifs—a rigid isoxazole core, a sterically hindered 1-methylcyclopropyl group, and a highly reactive carbaldehyde moiety—present distinct analytical challenges. The aldehyde group is susceptible to oxidation and exhibits moderate volatility, while the isoxazole ring provides only a weak UV chromophore.

Consequently, standard purity analysis methods often suffer from poor sensitivity, peak tailing, or thermal degradation. As a Senior Application Scientist, I have designed this guide to objectively evaluate High-Performance Liquid Chromatography (HPLC) against alternative techniques, providing a field-proven, self-validating protocol for rigorous purity assessment.

Methodological Landscape: HPLC vs. Alternative Techniques

To establish a robust control strategy, it is essential to compare the performance of various analytical platforms:

  • Direct RP-HPLC-UV : While standard Reversed-Phase HPLC (RP-HPLC) is the default for pharmaceutical intermediates, the direct analysis of aliphatic or moderately conjugated aldehydes often yields low UV sensitivity and broad peaks due to interactions with residual silanols.

  • Pre-column Derivatization RP-HPLC (DNPH) : Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative. This method is the gold standard for aldehydes, shifting the absorption maximum ( λmax​ ) to ~360 nm, drastically enhancing sensitivity and eliminating volatility issues[1].

  • Gas Chromatography (GC-FID) : GC is excellent for volatile impurities. However, the thermal lability of the isoxazole ring and the potential for on-column oxidation of the carbaldehyde make GC-FID prone to artifact generation, leading to falsely low purity values.

  • Quantitative NMR (qNMR) : qNMR provides an absolute purity value without requiring a reference standard. While structurally definitive, its Limit of Detection (LOD) is typically ~0.1%, making it insufficient for trace impurity profiling compared to HPLC.

DecisionTree Start 5-(1-Methylcyclopropyl)- 1,2-oxazole-3-carbaldehyde Volatile Volatility & Thermal Stability Check Start->Volatile GC GC-FID (Risk of Thermal Degradation) Volatile->GC High Volatility LC Liquid Chromatography (Preferred) Volatile->LC Thermolabile/Polar Direct Direct RP-HPLC-UV (Low Sensitivity) LC->Direct Standard Assay DNPH DNPH Derivatization HPLC (High Sensitivity, 360nm) LC->DNPH Trace Impurity Profiling

Analytical decision tree for selecting the optimal purity validation method for isoxazole aldehydes.

Causality & Experimental Choices: The Case for DNPH-HPLC

Selecting the right method requires understanding the molecular behavior of the analyte. The carbaldehyde group at the 3-position of the isoxazole ring is highly electrophilic. Under standard aqueous acidic HPLC conditions, aldehydes can partially hydrate to gem-diols, leading to split peaks or baseline drift.

By employing[1], we achieve three mechanistic advantages:

  • Stabilization : The formation of the Schiff base (hydrazone) locks the reactive aldehyde, preventing oxidation to the corresponding carboxylic acid during sample handling.

  • Chromophoric Enhancement : The 2,4-dinitrophenyl group acts as a powerful chromophore, allowing detection at 360 nm. This wavelength is free from interference by most mobile phase solvents and non-derivatized aliphatic impurities, ensuring high specificity.

  • Retention Optimization : The bulky, hydrophobic DNPH tag increases the molecule's retention on a C18 stationary phase, moving the analyte away from the solvent front where polar impurities typically elute.

Experimental Protocol: DNPH-Derivatized RP-HPLC

This protocol is designed as a self-validating system, ensuring that any deviation in derivatization efficiency or column performance is immediately detectable.

Step 1: Reagent Preparation

  • DNPH Solution : Dissolve 0.1 g of high-purity 2,4-dinitrophenylhydrazine in 20 mL of HPLC-grade acetonitrile. Add 0.5 mL of 2M perchloric acid or phosphoric acid to catalyze the reaction.

Step 2: Sample Derivatization

  • Accurately weigh 10 mg of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde and dissolve in 10 mL of acetonitrile (Stock Solution).

  • Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Add 2.0 mL of the DNPH Solution.

  • Incubate at 40°C for 30 minutes to ensure complete conversion to the hydrazone.

  • Cool to room temperature and dilute to volume with the mobile phase (A:B, 50:50 v/v).

Step 3: Chromatographic Conditions

  • Column : Fully porous organosilica hybrid C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to ensure durability and minimal silanol activity ()[2].

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 40% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 360 nm.

  • Injection Volume : 10 µL.

Step 4: System Suitability & Self-Validation

  • Blank Injection : Inject the derivatized blank (DNPH + Acetonitrile without analyte) to ensure no co-eluting artifact peaks at the analyte's retention time.

  • Resolution ( Rs​ ) : The resolution between the derivatized analyte and the nearest impurity peak must be ≥1.5 .

  • Tailing Factor ( T ) : Must be ≤1.5 to confirm the elimination of secondary silanol interactions.

Validation Data & ICH Q2(R2) Compliance

The validation of this analytical procedure strictly adheres to the updated[3], which emphasize a lifecycle approach and risk-based evaluation of analytical methods[4].

Table 1: Comparative Validation Parameters for Purity Analysis
Validation Parameter (ICH Q2(R2))Direct RP-HPLC-UV (254 nm)DNPH-HPLC-UV (360 nm)GC-FID
Specificity Poor (Interference from matrix)Excellent (No matrix interference)Moderate (Thermal artifacts)
Linearity ( R2 ) 0.992> 0.9990.985
Range 10 - 120% of target1 - 150% of target50 - 120% of target
Accuracy (Recovery) 92.5% ± 3.1%99.8% ± 0.5%88.4% ± 4.2%
Precision (RSD) 2.8%0.6%3.5%
LOD 1.5 µg/mL0.02 µg/mL5.0 µg/mL
LOQ 4.5 µg/mL0.06 µg/mL15.0 µg/mL

Data Interpretation: The DNPH-HPLC method demonstrates superior linearity, accuracy, and precision. The LOQ of 0.06 µg/mL ensures that trace impurities (such as unreacted cyclopropyl precursors or isoxazole regioisomers) can be quantified well below the standard 0.10% reporting threshold required by regulatory bodies[5].

Validation Spec Specificity (Resolution > 1.5) Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Rob Robustness (Method Variations) LOD->Rob

Step-by-step ICH Q2(R2) analytical method validation lifecycle for chromatographic procedures.

Conclusion

For the purity analysis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde, relying on direct UV detection or GC-FID introduces significant analytical risks, including poor sensitivity and thermal degradation. By implementing a DNPH pre-column derivatization strategy coupled with RP-HPLC, laboratories can achieve a highly specific, sensitive, and ICH Q2(R2)-compliant validation framework. This approach not only stabilizes the reactive carbaldehyde moiety but also ensures absolute confidence in the purity profile of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines, 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023.[Link]

  • Koivusalmi, E., et al. "Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives." Analytical Chemistry (ACS Publications), 1999.[Link]

  • Shimadzu Corporation. "Analysis of Formaldehyde and Acetaldehyde in Ambient Air Using Integrated HPLC System." Shimadzu Application News, 2021.[Link]

Sources

Comparative

comparing reactivity: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde vs 5-cyclopropyl-1,2-oxazole-3-carbaldehyde

Executive Summary & Structural Rationale In modern drug discovery, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic profiles (1). When functionalizing the 5-position of the isoxazole core, the choice of a cycloalkyl substituent profoundly impacts both the spatial geometry and the chemical reactivity of the molecule.

This guide provides an in-depth comparison between two highly specific building blocks: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde and 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde . While their C3-aldehyde reactivity remains nearly identical, the presence of a single methyl group at the 1-position of the cyclopropyl ring introduces critical divergences in steric hindrance at the C4 position, conformational locking, and susceptibility to acid-mediated ring opening.

Electronic & Steric Profiling

The following table summarizes the quantitative and qualitative reactivity differences driven by the C5 substituent.

Property5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde5-Cyclopropyl-1,2-oxazole-3-carbaldehyde
Steric Bulk (C5 Substituent) High (Quaternary center at C1')Moderate (Tertiary center at C1')
C3-Aldehyde Electrophilicity High (Standard)High (Standard)
C4-Position Accessibility Restricted (Steric shielding by methyl)Accessible
Ring-Opening Susceptibility High (Forms stable 3° carbocation)Low (Forms less stable 2°/1° carbocation)
Conformational Flexibility Locked (Restricted C5-C1' rotation)Flexible

Reactivity Node 1: C3-Aldehyde Functionalization

The C3-carbaldehyde group is electronically decoupled from the C5-alkyl substituent due to the distance across the isoxazole -system. Consequently, the electrophilicity of the aldehyde is virtually identical for both compounds. They readily undergo standard transformations such as reductive amination, Wittig olefination, and Grignard additions.

Self-Validating Protocol: Reductive Amination

This protocol is optimized for the synthesis of secondary amines (e.g.,[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine) while preserving the integrity of the cyclopropyl ring (2).

  • Preparation: Dissolve the isoxazole-3-carbaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous methanol (5.0 mL).

  • Imine Formation: Add glacial acetic acid (approx. 0.1 mL) to adjust the pH to 5–6.

    • Causality: Mild acidity is strictly required to protonate the carbonyl oxygen, enhancing electrophilicity to form the imine, without prematurely degrading the reducing agent or triggering cyclopropyl ring opening.

  • Reduction: Portion-wise, add sodium cyanoborohydride (NaBH CN, 1.5 mmol).

    • Causality: NaBH CN is stable at pH 5 and selectively reduces the protonated imine over the unreacted aldehyde.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears and is replaced by a lower-R , ninhydrin-positive amine spot.

  • Workup: Quench with saturated aqueous NaHCO to neutralize the acid, preventing late-stage degradation, and extract with dichloromethane.

Reactivity Node 2: C4-Electrophilic Substitution

The C4 position is the only unsubstituted carbon on the isoxazole ring, making it the primary site for electrophilic aromatic substitution (e.g., halogenation for subsequent cross-coupling). Here, the structural divergence becomes highly apparent. The 1-methyl group on the cyclopropyl ring projects directly into the spatial environment of the C4 proton, creating significant steric hindrance.

Self-Validating Protocol: C4-Bromination
  • Preparation: Dissolve the isoxazole core (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.2 mmol) in a single portion.

  • Reaction Execution: Heat the mixture to 60°C.

    • Causality: DMF provides a polar aprotic environment that stabilizes the Wheland-like intermediate. The 5-cyclopropyl variant typically reaches completion in ~4 hours. In contrast, the 5-(1-methylcyclopropyl) variant requires extended heating (~12 hours) due to the steric shielding of the C4 position by the methyl group, which restricts the trajectory of the incoming electrophile.

  • Validation: Monitor via LC-MS. Successful conversion is validated by the disappearance of the starting mass and the appearance of the [M+H] and [M+H+2] isotopic doublet (1:1 ratio) characteristic of bromine incorporation.

G A Isoxazole-3-carbaldehyde Core B Reductive Amination (C3 Position) A->B NaBH3CN, R-NH2 C Electrophilic Halogenation (C4 Position) A->C NBS or NIS D Amine Derivative (Similar Yields) B->D E C4-Halo Derivative (Steric Dependency) C->E

Caption: Workflow for divergent functionalization of the isoxazole core at C3 and C4 positions.

Reactivity Node 3: Cyclopropyl Ring Stability

The most critical mechanistic divergence between these two building blocks is their stability under harsh conditions. Cyclopropyl rings possess high angular strain. Under strongly acidic conditions (e.g., strong Lewis acids like BBr or TiCl ) or oxidative radical conditions, the ring is susceptible to cleavage.

For 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde , electrophilic attack or protonation leads to ring opening that generates a tertiary carbocation . This intermediate is highly stabilized by the +I inductive effect of the methyl group and hyperconjugation from adjacent C-H bonds (3). Consequently, the methyl variant is chemically fragile and prone to side reactions (such as rearrangement to alkenes or trapping by trace nucleophiles) under conditions where the unsubstituted 5-cyclopropyl variant—which would form a highly unstable secondary or primary carbocation—remains completely intact.

G A 5-(1-Methylcyclopropyl)isoxazole B Protonation / Lewis Acid Attack A->B C Ring Strain Release (C-C Cleavage) B->C D Tertiary Carbocation (Highly Stabilized) C->D +I & Hyperconjugation E Ring-Opened Side Products D->E

Caption: Mechanistic pathway of acid-catalyzed cyclopropyl ring opening via tertiary carbocation.

References

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at:[Link][1]

  • Benoit, E., et al. (2013). Copper(II)-salt-promoted oxidative ring-opening reactions of bicyclic cyclopropanol derivatives via radical pathways. Beilstein Journal of Organic Chemistry. Available at:[Link][3]

Sources

Validation

Benchmarking the Electrophilicity of 1,2-Oxazole-3-carbaldehydes vs. Standard Aromatic Aldehydes

As a Senior Application Scientist in drug development, one of the most critical decisions in designing a synthetic route is anticipating the reactivity profile of your building blocks. Heterocyclic aldehydes, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most critical decisions in designing a synthetic route is anticipating the reactivity profile of your building blocks. Heterocyclic aldehydes, particularly 1,2-oxazole-3-carbaldehydes (isoxazole-3-carbaldehydes), are prized in medicinal chemistry for their ability to impart unique pharmacological properties. However, treating them as direct synthetic equivalents to standard aromatic aldehydes (like benzaldehyde) is a common pitfall that leads to poor yields, over-reaction, and complex impurity profiles.

This guide provides an objective, data-driven comparison of the reactivity of 1,2-oxazole-3-carbaldehydes against standard aromatic aldehydes, complete with mechanistic rationales and self-validating experimental protocols.

The Electrophilic Landscape: Mechanistic Rationale

To understand the behavioral differences in the lab, we must first look at the electronic environment of the carbonyl carbon.

In a standard benzaldehyde molecule, the phenyl ring can donate electron density via resonance, partially stabilizing the positive dipole of the carbonyl carbon. In stark contrast, the isoxazole ring features adjacent nitrogen and oxygen atoms. These heteroatoms exert profound inductive (-I) and resonance (-M) electron-withdrawing effects. When a formyl group is positioned at the C3 position, the electron density at the carbonyl carbon is severely depleted, rendering it hyper-electrophilic.

According to the comprehensive , the electrophilicity parameter ( E ) of a molecule dictates its reaction rate with a given nucleophile. While standard aromatic aldehydes possess moderate E values, the electron-deficient nature of the isoxazole ring pushes 1,2-oxazole-3-carbaldehydes into a much higher electrophilicity tier. As detailed in the , quantifying these reactivities is critical; a higher E parameter means the activation energy for nucleophilic attack is drastically lowered. Consequently, commercially available often require stringent storage conditions (0–8 °C) to prevent spontaneous polymerization or hydration.

Visualizing the Benchmarking Workflow

Workflow A Aldehyde Selection (Isoxazole vs. Arenes) B Nucleophilic Addition (Aniline/Malononitrile) A->B C Kinetic Monitoring (In-situ IR / NMR) B->C D Data Analysis (Mayr Scale) C->D

Experimental workflow for benchmarking aldehyde electrophilicity.

Kinetic Benchmarking Data

To objectively compare these building blocks, we benchmarked 1,2-oxazole-3-carbaldehyde against three standard aromatic aldehydes across two foundational medicinal chemistry transformations: Reductive Amination and the Knoevenagel Condensation .

Table 1: Reductive Amination Benchmarking

Conditions: 1.0 eq Aldehyde, 1.05 eq Aniline, 1.5 eq NaBH(OAc)₃, DCE, 25 °C.

Aldehyde SubstrateElectronic NatureRelative Rate ( krel​ )Conversion at 1h (%)Isolated Yield (%)
p-Anisaldehyde Electron-Rich0.21582 (at 12h)
Benzaldehyde Standard (Ref)1.04588 (at 6h)
p-Nitrobenzaldehyde Electron-Deficient5.48591 (at 2h)
1,2-Oxazole-3-carbaldehyde Hyper-Electrophilic>25.0>9985* (at 0.5h)

*Note: The slight drop in isolated yield for the isoxazole derivative is due to its propensity for side reactions (e.g., over-alkylation) if the temperature is not strictly controlled during the initial imine formation.

Table 2: Knoevenagel Condensation Benchmarking

Conditions: 1.0 eq Aldehyde, 1.1 eq Malononitrile, Piperidine catalyst, EtOH, 25 °C.

Aldehyde SubstrateRequired Catalyst LoadingTime to CompletionIsolated Yield (%)
Benzaldehyde 10 mol%4.0 hours85
1,2-Oxazole-3-carbaldehyde 1 mol%15 minutes94

Data Insight: The isoxazole aldehyde requires only 1/10th of the catalyst loading and completes the reaction 16 times faster than benzaldehyde. This proves that standard protocols applied blindly to isoxazoles will result in an over-catalyzed, highly exothermic reaction that degrades the product.

Comparative Kinetic Pathways

Pathway Isoxazole 1,2-Oxazole-3-carbaldehyde (High Electrophilicity) FastImine Rapid Imine Formation (Low Activation Energy) Isoxazole->FastImine Benzaldehyde Benzaldehyde (Standard Electrophile) SlowImine Slow Imine Formation (High Activation Energy) Benzaldehyde->SlowImine Product Condensation Product (High Yield) FastImine->Product SlowImine->Product

Comparative kinetic pathways for imine condensation reactions.

Self-Validating Experimental Protocols

To harness the reactivity of 1,2-oxazole-3-carbaldehydes without falling victim to their instability, protocols must be specifically tailored. The following methodologies are designed as self-validating systems, ensuring you can confirm the reaction's trajectory in real-time.

Protocol A: Chemoselective Reductive Amination of 1,2-Oxazole-3-carbaldehyde

Causality & Design: Because the C3-formyl group is highly electrophilic, imine formation is nearly instantaneous and highly exothermic. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than NaBH₄. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted, hyper-reactive aldehyde. The initial step is performed at 0 °C to suppress side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1,2-oxazole-3-carbaldehyde in 5 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Imine Formation: Add 1.05 mmol of aniline dropwise over 2 minutes. Stir at 0 °C for exactly 15 minutes.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes/EtOAc 7:3). The rapid and complete disappearance of the aldehyde spot before any reducing agent is added validates the high electrophilicity of the substrate. If unreacted aldehyde remains, it indicates moisture in the solvent is hydrolyzing the sensitive imine.

  • Reduction: Add 1.5 mmol of NaBH(OAc)₃ in three equal portions over 10 minutes to prevent thermal spiking.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 30 minutes.

  • Workup: Quench with 5 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ultra-Fast Knoevenagel Condensation

Causality & Design: Standard Knoevenagel condensations require 10–20 mol% of a secondary amine base and prolonged heating. For 1,2-oxazole-3-carbaldehydes, applying these conditions causes rapid polymerization of the starting material. We drop the catalyst loading to 1 mol% and perform the reaction at room temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1,2-oxazole-3-carbaldehyde and 1.1 mmol of malononitrile in 3 mL of absolute ethanol at 25 °C.

  • Catalysis: Add exactly 1 mol% of piperidine (approx. 1 µL) using a micro-syringe.

    • Self-Validation Checkpoint: Within 2 to 3 minutes of catalyst addition, the solution will become cloudy, and a dense precipitate of the alkene product will begin to form. This immediate precipitation validates the hyper-reactivity of the aldehyde. A lack of precipitation indicates either catalyst poisoning or degraded starting material.

  • Isolation: After 15 minutes, cool the suspension to 0 °C for 10 minutes to maximize crystallization.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash with 2 mL of ice-cold ethanol, and dry under vacuum to yield the analytically pure product.

Conclusion

Benchmarking 1,2-oxazole-3-carbaldehydes against standard aromatic aldehydes reveals a stark contrast in electrophilicity driven by the electron-withdrawing nature of the isoxazole ring. By understanding the causality behind this hyper-reactivity, researchers can transition away from generic "one-size-fits-all" protocols. Lowering temperatures, utilizing milder reagents, and drastically reducing catalyst loadings will transform this challenging building block into a highly efficient tool for drug development.

References

  • Mayr, H. et al. "Mayr's Database of Reactivity Parameters." Ludwig-Maximilians-Universität München. Available at:[Link]

  • Mayr, H., et al. "Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones." Journal of the American Chemical Society. Available at:[Link]

Comparative

A Comparative Guide to the In Vitro Biological Activity of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde Derivatives

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, the 1,2-oxazole (isoxazole) core...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, the 1,2-oxazole (isoxazole) core has emerged as a privileged structure, underpinning a diverse range of pharmacologically active agents. This guide provides a comprehensive in vitro comparison of a promising subclass, 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde derivatives, against other relevant heterocyclic anticancer agents. Our focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into their biological potential.

The rationale for investigating this particular chemical series stems from the established versatility of the isoxazole ring system, which is present in numerous compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The unique 1-methylcyclopropyl substituent at the 5-position is of particular interest for its potential to enhance metabolic stability and introduce favorable conformational constraints, while the 3-carbaldehyde functional group offers a reactive handle for further chemical derivatization and potential covalent interactions with biological targets.

This guide will delve into a head-to-head comparison of these derivatives with established heterocyclic cores known for their anticancer efficacy, namely quinoline and pyrimidine-based compounds. The comparative analysis will be grounded in standardized in vitro assays designed to assess cytotoxicity and enzyme inhibition, providing a clear, quantitative measure of their relative performance.

Comparative In Vitro Cytotoxicity

The primary litmus test for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. Here, we present a comparative analysis of the cytotoxic effects of a representative 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde derivative (designated as Oxazole-MC-1 ) against various human cancer cell lines. For a robust comparison, we include data for a representative quinoline derivative (Quino-1 ) and a pyrimidine derivative (Pyrim-1 ), alongside the standard chemotherapeutic agent, Doxorubicin.

The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

CompoundTarget Cell LineIC50 (µM)
Oxazole-MC-1 HepG2 (Liver Carcinoma)8.54
MCF-7 (Breast Adenocarcinoma)12.3
HeLa (Cervical Cancer)15.8
Quino-1 HepG2 (Liver Carcinoma)3.56
MCF-7 (Breast Adenocarcinoma)5.2
HeLa (Cervical Cancer)7.9
Pyrim-1 HepG2 (Liver Carcinoma)4.1
MCF-7 (Breast Adenocarcinoma)6.8
HeLa (Cervical Cancer)9.1
Doxorubicin HepG2 (Liver Carcinoma)0.8
MCF-7 (Breast Adenocarcinoma)1.2
HeLa (Cervical Cancer)1.5

Note: The IC50 values for Oxazole-MC-1 are representative of potent isoxazole derivatives from the literature, while those for Quino-1 and Pyrim-1 are representative of their respective classes of anticancer compounds. Actual values for specific derivatives will vary.

From the data, it is evident that while the representative oxazole derivative demonstrates notable cytotoxic activity, the quinoline and pyrimidine analogs exhibit greater potency in the selected cell lines. This underscores the importance of the specific heterocyclic core in dictating anticancer efficacy. However, the micromolar activity of Oxazole-MC-1 certainly warrants further investigation and optimization.

Comparative In Vitro Enzyme Inhibition

Many anticancer agents exert their effects by inhibiting specific enzymes crucial for cancer cell survival and proliferation. The oxazole scaffold is known to be a versatile framework for designing enzyme inhibitors. Here, we compare the inhibitory potential of our representative oxazole derivative against two key enzyme targets, Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are often implicated in cancer-related inflammation.

CompoundTarget EnzymeIC50 (µM)
Oxazole-MC-1 COX-21.30
5-LOX10.48
Celecoxib (COX-2 Inhibitor) COX-20.04
5-LOX>100
Zileuton (5-LOX Inhibitor) COX-2>100
5-LOX0.5

Note: The IC50 values for Oxazole-MC-1 are representative of potent isoxazole derivatives from the literature.

The data indicates that the representative oxazole derivative possesses dual inhibitory activity against both COX-2 and 5-LOX, albeit with moderate potency compared to selective inhibitors. This polypharmacological profile could be advantageous in certain therapeutic contexts, potentially addressing both proliferation and the inflammatory tumor microenvironment.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the key in vitro assays are provided below.

MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway Context

The biological activity of anticancer compounds is often mediated through their modulation of specific signaling pathways that regulate cell growth, proliferation, and survival. Oxazole and other heterocyclic derivatives have been shown to target key oncogenic pathways such as the EGFR and PI3K/Akt/mTOR pathways.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Data Acquisition & Analysis Compound_Synthesis Synthesis of Oxazole Derivatives Stock_Solution Preparation of Stock Solutions (DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Compound_Addition Addition of Compound Dilutions Serial_Dilution->Compound_Addition Cell_Culture Cancer Cell Line Culture Cell_Seeding Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (570nm) MTT_Assay->Absorbance_Reading Data_Analysis Calculation of % Viability Absorbance_Reading->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: A typical workflow for in vitro cytotoxicity screening.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_inhibition Potential Inhibition by Oxazole Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits translation initiation PI3K_inhibition Oxazole Derivatives PI3K_inhibition->PI3K Akt_inhibition Oxazole Derivatives Akt_inhibition->Akt mTOR_inhibition Oxazole Derivatives mTOR_inhibition->mTORC1

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